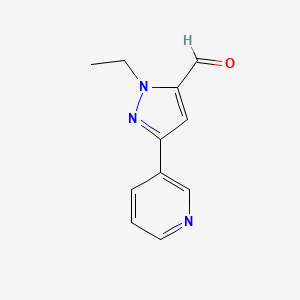
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The Vilsmeier-Haack reaction is a common method used to introduce the aldehyde functionality, which is crucial for its biological activity.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole have demonstrated activity against various bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Activity (MIC µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | S. aureus | 30 |
Anticancer Properties
Pyrazole derivatives are known for their anticancer potential. Compounds containing the pyrazole ring have been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 15 |
| This compound | A549 (Lung) | 20 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity, showing potential in reducing inflammation in various models . This effect is often mediated through the inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring can significantly influence their potency and selectivity.
Key Findings:
- Substituents on the Pyridine Ring: The position and type of substituents on the pyridine ring can enhance or diminish biological activity.
- Aldehyde Functionality: The presence of an aldehyde group at position 5 is essential for maintaining high levels of biological activity across various assays .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on Anticancer Activity: A study involving a series of pyrazole derivatives showed that modifications at position R significantly impacted their ability to inhibit tumor growth in vivo, particularly in xenograft models .
- Anti-inflammatory Study: Research demonstrated that compounds with a specific substitution pattern exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin .
Eigenschaften
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEBKQVJRXHPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















